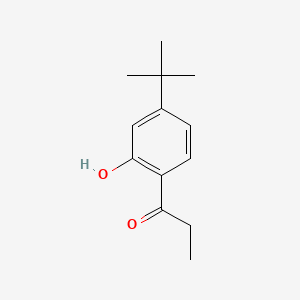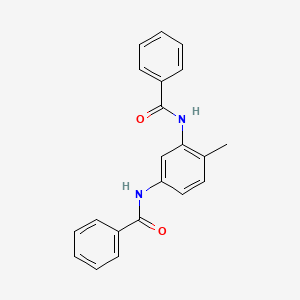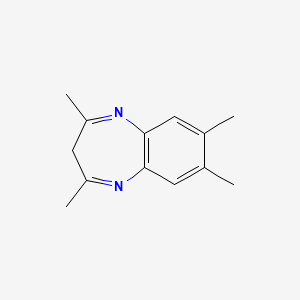
Bis(2-ethylhexyl)tin dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl)tin dichloride: is an organotin compound with the molecular formula C16H34Cl2Sn. It is a derivative of tin and is characterized by the presence of two 2-ethylhexyl groups attached to the tin atom along with two chlorine atoms. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)tin dichloride typically involves the reaction of tin tetrachloride with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+2C8H17OH→(C8H17)2SnCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethylhexyl)tin dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used
Applications De Recherche Scientifique
Bis(2-ethylhexyl)tin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers
Mécanisme D'action
The mechanism of action of bis(2-ethylhexyl)tin dichloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Membrane Interaction: It can disrupt cellular membranes, leading to cell lysis or apoptosis.
Signal Transduction: The compound can interfere with cellular signaling pathways, affecting cell growth and differentiation
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl)tin dichloride can be compared with other organotin compounds such as:
- Dimethyltin dichloride
- Dibutyltin dichloride
- Dioctyltin dichloride
Uniqueness:
- This compound has unique properties due to the presence of the 2-ethylhexyl groups, which provide steric hindrance and affect its reactivity and interaction with other molecules.
- Dimethyltin dichloride and dibutyltin dichloride have smaller alkyl groups, leading to different reactivity and applications.
- Dioctyltin dichloride has larger alkyl groups, which can affect its solubility and interaction with biological systems .
Propriétés
Numéro CAS |
25430-97-1 |
|---|---|
Formule moléculaire |
C16H34Cl2Sn |
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
dichloro-bis(2-ethylhexyl)stannane |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
AETSVNICMJFWQY-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)



![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)


![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)

![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)

![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
